A Comprehensive Technical Guide to Fmoc-Ser(Bzl)-OH: Chemical Properties, Structure, and Applications in Peptide Synthesis
A Comprehensive Technical Guide to Fmoc-Ser(Bzl)-OH: Chemical Properties, Structure, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ser(Bzl)-OH, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serine, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structural features, comprising a base-labile Fmoc protecting group for the α-amino group and an acid-labile benzyl ether protecting the side-chain hydroxyl group, offer orthogonal protection essential for the stepwise assembly of complex peptide chains. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and applications of Fmoc-Ser(Bzl)-OH, with a focus on its role in modern peptide and drug development.
Chemical Properties and Structure
Fmoc-Ser(Bzl)-OH is a white to light yellow crystalline powder. Its structure combines the L-serine backbone with two key protecting groups: the bulky, UV-active Fmoc group and the benzyl group. This strategic protection prevents unwanted side reactions during peptide synthesis.[1]
Table 1: Physicochemical Properties of Fmoc-Ser(Bzl)-OH
| Property | Value | References |
| IUPAC Name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(phenylmethoxy)propanoic acid | [2] |
| Synonyms | Fmoc-O-Benzyl-L-serine, N-Fmoc-O-benzyl-L-serine | [1][3] |
| CAS Number | 83792-48-7 | [3][4] |
| Molecular Formula | C₂₅H₂₃NO₅ | [3][4] |
| Molecular Weight | 417.45 g/mol | [1][4] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 140-142 °C | [1] |
| Optical Rotation | [α]²⁰/D +22° to +26° (c=1 in Ethyl Acetate) | [1] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). | [5][6] |
Synthesis and Purification
The synthesis of Fmoc-Ser(Bzl)-OH is typically achieved through the reaction of O-benzyl-L-serine with a fluorenylmethoxycarbonylating agent.
Experimental Protocol: Synthesis of Fmoc-Ser(Bzl)-OH
A common method for the synthesis of Fmoc-Ser(Bzl)-OH involves the reaction of O-benzyl-L-serine with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[5]
Materials:
-
O-benzyl-L-serine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve O-benzyl-L-serine in a 10% aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature.
-
Continue stirring the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2-3 using a dilute acid (e.g., 1M HCl).
-
Extract the precipitated product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-Ser(Bzl)-OH.
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Ser(Bzl)-OH is a cornerstone building block in Fmoc-based SPPS. The orthogonality of its protecting groups allows for the selective deprotection of the α-amino group for chain elongation without affecting the benzyl protection of the serine side chain.[1]
Fmoc Deprotection
The Fmoc group is removed under mild basic conditions, typically using a solution of 20% piperidine in DMF.[7][8] The deprotection proceeds via a β-elimination mechanism.
Caption: Mechanism of Fmoc deprotection by piperidine.
Peptide Coupling
Following Fmoc deprotection, the newly liberated free amine on the growing peptide chain is coupled with the activated carboxyl group of the next Fmoc-amino acid. Common activating agents include HBTU, HATU, and DIC/HOBt.[9]
Experimental Protocol: A Single Coupling Cycle in SPPS using Fmoc-Ser(Bzl)-OH
This protocol outlines a manual SPPS coupling cycle for adding an Fmoc-Ser(Bzl)-OH residue to a growing peptide chain attached to a resin (e.g., Rink Amide resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Ser(Bzl)-OH
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., DMF)
-
Washing solvents (DMF, DCM, Methanol)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated Fmoc-Ser(Bzl)-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step may need to be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and Methanol (2-3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Caption: General workflow of a solid-phase peptide synthesis cycle.
Stability and Reactivity
The stability of the protecting groups on Fmoc-Ser(Bzl)-OH is crucial for successful peptide synthesis.
-
Fmoc Group: Stable to acidic conditions but readily cleaved by bases, particularly secondary amines like piperidine.[9]
-
Benzyl Group: Stable to the basic conditions used for Fmoc removal and to mild acids. It is typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.[10]
Conclusion
Fmoc-Ser(Bzl)-OH is an indispensable reagent in the field of peptide chemistry and drug discovery. Its well-defined chemical properties, orthogonal protection strategy, and established protocols for its use in SPPS make it a reliable and versatile building block for the synthesis of a wide array of peptides. A thorough understanding of its characteristics and reaction mechanisms is paramount for researchers aiming to produce high-purity, complex peptides for therapeutic and research applications.
References
- 1. Fmoc-Ser(Bzl)-OH [myskinrecipes.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
